

The Multifaceted Identity of "RO-76" in Biomedical Research

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Compound of Interest		
Compound Name:	RO-76	
Cat. No.:	B15616240	Get Quote

The designation "RO-76" appears across a spectrum of biomedical research contexts, from antiviral studies to neuroscience and cell biology. However, a comprehensive analysis of publicly available data reveals that "RO-76" does not refer to a single, well-characterized chemical entity. Instead, it is a label applied to different biological materials and molecules, each with distinct targets and pathways. This guide synthesizes the available information, clarifying the diverse roles of entities designated as "RO-76."

RO-76 as a Designation for Hepatitis C Virus (HCV) Clinical Isolates

In the field of virology, "RO-76" has been used to identify specific clinical isolates of the Hepatitis C virus, particularly in studies investigating resistance to antiviral drugs. These isolates are instrumental in understanding the efficacy of non-nucleoside inhibitors (NNIs) targeting the HCV NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.

Quantitative Data for HCV NS5B Inhibition

The potency of antiviral compounds against HCV replicons derived from clinical isolates, including those designated **RO-76**, is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes IC50 values for two independently generated NS5B clinical isolates labeled **RO-76**.



Isolate	IC50 (μM) ± SEM	Number of Experiments
RO-76 #1	1.17 ± 0.02	4
RO-76 #2	1.15 ± 0.1	7

Table 1: IC50 values for R1479, a nucleoside analogue inhibitor, against two independent HCV NS5B clinical isolates designated **RO-76**.[1][2] Data represents the mean ± standard error of the mean (SEM) from multiple independent experiments.

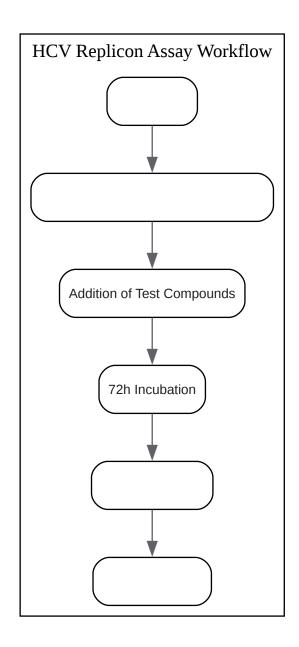
Experimental Protocols

HCV Replicon Assay for IC50 Determination:

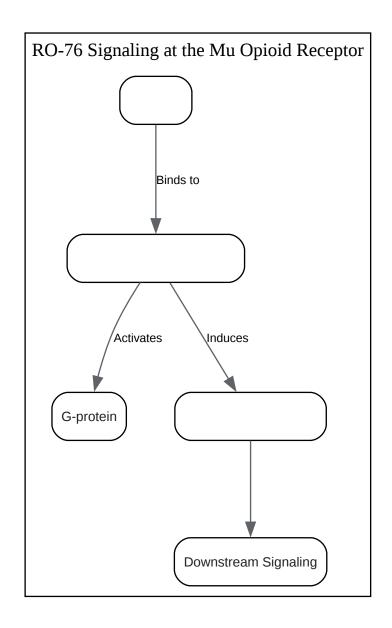
The antiviral activity against HCV replicons is commonly assessed using a cell-based assay. The general workflow is as follows:

- Cell Culture and Transfection: Huh-7 cells, a human hepatoma cell line, are cultured and then transfected with RNA from an HCV replicon. These replicons are engineered to contain a reporter gene, such as firefly luciferase, allowing for quantification of viral replication.
- Compound Addition: Twenty-four hours after transfection, the test compounds (e.g., NNIs) are added to the cells in a series of 3-fold dilutions. A final DMSO concentration of 1% (v/v) is typically maintained.
- Incubation: The cells are incubated with the compounds for 72 hours to allow for viral replication and the inhibitory effects of the drugs to manifest.
- Luciferase Assay: After incubation, the level of viral replication is quantified by measuring the firefly luciferase reporter signal using a commercial luciferase assay system.
- IC50 Calculation: The IC50 value, which is the compound concentration that causes a 50% reduction in the luciferase signal compared to untreated controls, is calculated using software such as XLfit3.[1]









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References

• 1. academic.oup.com [academic.oup.com]



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